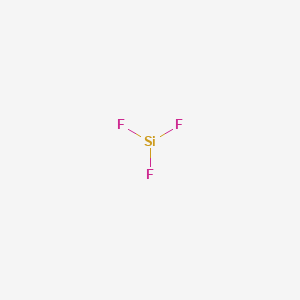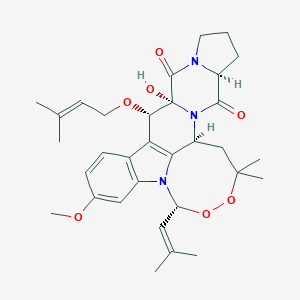
Fumitremorgin A
Overview
Description
Fumitremorgin A is an organic heterohexacyclic compound that is a mycotoxic indole alkaloid obtained by prenylation of the 10-hydroxy group of verruculogen . It has a role as a mycotoxin . It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound, and an organic peroxide . It is functionally related to a verruculogen .
Molecular Structure Analysis
This compound has a molecular formula of C32H41N3O7 . Its average mass is 579.684 Da and its monoisotopic mass is 579.294434 Da . It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound, and an organic peroxide .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 579.7 g/mol . It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound, and an organic peroxide .
Scientific Research Applications
Chemosensitization in Cancer Treatment : Fumitremorgin C, a related compound, has been identified as a potent and specific agent for reversing multidrug resistance in cancer cells, particularly those resistant to mitoxantrone that do not overexpress P-glycoprotein or multidrug resistance protein. This is achieved through its interaction with the breast cancer resistance protein (BCRP) (Rabindran et al., 2000).
Biosynthesis in Fungi : Fumitremorgin B, another related compound, is produced by various fungal strains, including Aspergillus fumigatus. These compounds, including fumitremorgin A, are derived from cyclic dipeptides consisting of l-tryptophan and l-proline. Their biosynthesis offers insights into drug discovery and development strategies (Grundmann et al., 2008).
Synthesis for Pharmaceutical Applications : A study reported the first synthesis of this compound, focusing on its unique eight-membered endoperoxide structure. This synthesis contributes to the understanding of indole-containing natural products and pharmaceuticals (Feng et al., 2015).
Genome Mining for Drug Discovery : The biosynthesis of fumitremorgin-type alkaloids, including this compound, has been studied through genome mining, offering potential new strategies in drug discovery (Li, 2011).
Application in Anti-Cancer Therapies : Fumitremorgins, including this compound, have shown activity against various cancer cells and the ability to reverse chemotherapy resistance. Their structure-activity relationships are critical for developing effective anti-cancer therapies (Abraham, 2017).
Osteoarthritis Treatment : Fumitremorgin C, a compound related to this compound, has shown potential in alleviating inflammation and degradation of collagen II and aggrecan in osteoarthritis through the SIRT1/NF-κB/MAPK pathway (Zhou et al., 2022).
Mechanism of Action
Fumitremorgin A is a potent neurotropic and tremorgenic mycotoxin isolated from Aspergillus fumigatus . Tremorgenic mycotoxins affect the central nervous system causing sustained tremors, convulsions, and death and have been implicated in a number of neurologic diseases of cattle collectively known as "staggers syndromes" . This compound also severely affects the autonomic nervous system, likely through abnormal excitation of the central nervous system .
Safety and Hazards
Fumitremorgin A is a potent neurotropic and tremorgenic mycotoxin . It can cause sustained tremors, convulsions, and death . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
There is a paper titled “Structural basis of small-molecule inhibition of human multidrug …” which discusses the use of synthetic derivatives of the fumitremorgin C-related inhibitor Ko143 or the multidrug resistance modulator tariquidar . This suggests that Fumitremorgin A and its derivatives could have potential applications in the treatment of multidrug resistance.
Properties
IUPAC Name |
(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHJVZDNQZJOV-BMOJZYMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925479 | |
| Record name | Fumitremorgin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12626-18-5 | |
| Record name | Fumitremorgin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumitremorgin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumitremorgin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUMITREMORGIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR1C7949XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


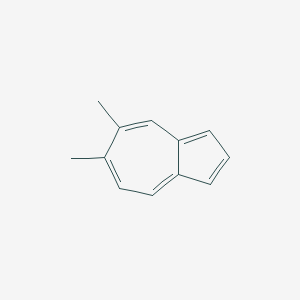
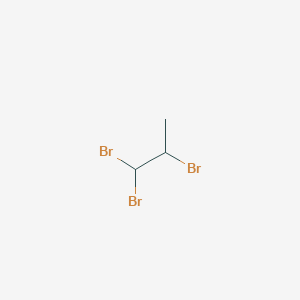
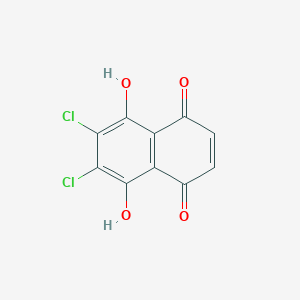
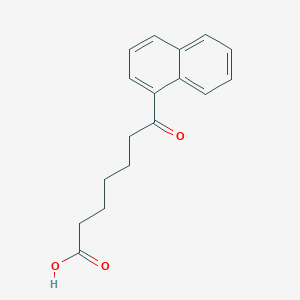
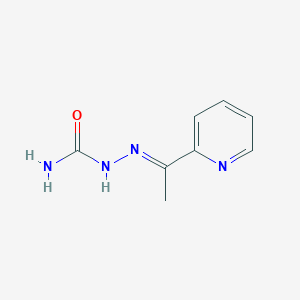
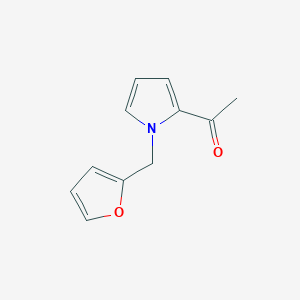
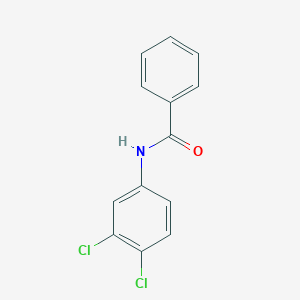
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)


